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(R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl

Catalog No.
S12777737
CAS No.
M.F
C8H17ClN2O
M. Wt
192.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl

Product Name

(R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl

IUPAC Name

(2R)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1

InChI Key

ZDJUIAOSWUDBFB-OGFXRTJISA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl

Isomeric SMILES

C[C@H](C(=O)N1CCCCC1)N.Cl

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral compound with the molecular formula C8H17ClN2OC_8H_{17}ClN_2O and a molecular weight of approximately 192.69 g/mol. This compound is characterized by the presence of a piperidine ring, which contributes to its biological activity, and is often used in research settings due to its potential pharmacological properties. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various applications in biological studies and chemical synthesis .

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carbonyl group can undergo condensation with other amines or alcohols to form imines or amides.
  • Reduction Reactions: The compound can be reduced to yield secondary amines or alcohols, depending on the conditions applied.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities .

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has been studied for its potential neuropharmacological effects. Compounds with similar structures have shown activity at various neurotransmitter receptors, particularly those associated with the central nervous system. Specific biological activities include:

  • Neuroprotective Effects: Some derivatives have been noted for their ability to protect neuronal cells from damage.
  • Antagonism of Neurotransmitter Receptors: The compound may interact with receptors such as N-methyl-D-aspartate (NMDA) and serotonin receptors, suggesting potential applications in treating neurological disorders .

The synthesis of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available piperidine derivatives and appropriate alkylating agents.
  • Formation of the Carbon Skeleton: A key step involves forming the propanone structure through acylation reactions.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography may be employed to isolate the desired enantiomer.

The detailed synthetic route can vary based on the desired purity and yield .

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting neurological conditions due to its receptor interaction profile.
  • Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules, particularly those with therapeutic potential.
  • Biological Studies: Researchers use this compound to investigate its effects on neurotransmitter systems and cellular responses .

Studies involving (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors help elucidate its pharmacodynamics.
  • Cell Culture Experiments: Assessing its effects on neuronal cell lines provides insight into its neuroprotective properties and mechanisms of action.

These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its biological activity .

Several compounds share structural similarities with (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, including:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Amino-3-methyl-1-(piperidin-1-yl)propan-1-oneC9H18N2OC_9H_{18}N_2O170.25 g/molContains a methyl group that may influence receptor binding
2-Amino-1-(2-pyrrolidinyl)-propanoneC8H15N3OC_8H_{15}N_3O155.22 g/molFeatures a pyrrolidine ring instead of piperidine
3-Amino-1-(piperidinyl)propan-2-oneC9H16N2OC_9H_{16}N_2O168.24 g/molDiffering position of the amino group affecting activity

The uniqueness of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to these similar compounds .

The compound was first cataloged in scientific databases in 2017, with PubChem assigning it the identifier CID 131858103. While its exact discovery timeline remains undocumented, its structural features align with mid-2010s advancements in chiral amine synthesis, particularly for applications in asymmetric catalysis and medicinal chemistry. The hydrochloride salt form enhances stability, making it suitable for laboratory handling and synthetic applications.

Nomenclature and Systematic Naming Conventions

The systematic IUPAC name is (R)-2-amino-1-piperidin-1-ylpropan-1-one hydrochloride, reflecting its stereochemistry, functional groups, and salt form. Key identifiers include:

  • CAS Registry Number: 720001-82-1
  • European Community (EC) Number: 185-984-0
  • SMILES Notation: C[C@H](C(=O)N1CCCCC1)N.Cl (highlighting the R-configuration at the chiral center)
    Synonyms such as G80312 and CS-0434258 are used in industrial and academic contexts.

Overview of Chemical Classification and Relevance

Classified as an amino ketone hydrochloride, the compound combines a piperidine ring (a six-membered secondary amine) with a propanone backbone bearing a primary amino group. This structure places it within the broader family of chiral building blocks, critical for synthesizing enantiopure pharmaceuticals and agrochemicals. Its relevance stems from:

  • Chirality: The R-configuration enables stereoselective synthesis.
  • Reactivity: The ketone and amine groups facilitate diverse chemical transformations.

Scope and Objectives of Academic Research

Current research focuses on:

  • Synthetic Methodology: Optimizing routes for high enantiomeric purity.
  • Applications in Drug Discovery: Serving as an intermediate for bioactive molecules.
  • Structural Analysis: Elucidating conformational preferences via spectroscopic and computational methods.

Structural Formula and Three-Dimensional Configuration

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride exhibits a complex molecular architecture characterized by its distinctive chiral center and heterocyclic framework [1]. The compound possesses the molecular formula C₈H₁₇ClN₂O with a molecular weight of 192.69 grams per mole [37] [38]. The Chemical Abstracts Service number for this compound is 720001-82-1, providing definitive identification in chemical databases [1] [2].

The structural formula reveals a propanone backbone substituted with an amino group at the second carbon position and a piperidinyl moiety attached to the carbonyl carbon [1]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-1-piperidin-1-ylpropan-1-one hydrochloride [1]. The simplified molecular-input line-entry system representation is CC@@HC(N1CCCCC1)=O.Cl, which clearly indicates the stereochemical configuration at the chiral center [37] [38].

The three-dimensional configuration is fundamentally determined by the (R)-configuration at carbon-2, which establishes the absolute stereochemistry of the molecule [1]. The piperidine ring adopts a characteristic chair conformation, as is typical for six-membered saturated heterocycles [23]. The carbonyl group displays sp² hybridization, creating a planar arrangement around the carbon-oxygen double bond [19]. The amino group at the chiral carbon maintains tetrahedral geometry consistent with sp³ hybridization [1].

Table 1: Molecular Properties of (R)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

PropertyValueReference
Molecular FormulaC₈H₁₇ClN₂O [1] [37]
Molecular Weight192.69 g/mol [37] [38]
Chemical Abstracts Service Number720001-82-1 [1] [2]
MDL NumberMFCD20487764 [37] [38]
Topological Polar Surface Area46.33 Ų [37] [38]
Hydrogen Bond Acceptors2 [37] [38]
Hydrogen Bond Donors1 [37] [38]
Rotatable Bonds1 [37] [38]

Stereochemical Properties: Chirality and Enantiomeric Purity

The stereochemical properties of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride are dominated by the presence of a single chiral center at carbon-2 [1]. This asymmetric carbon bears four different substituents: a methyl group, an amino group, a hydrogen atom, and the carbonyl-containing chain, thereby conferring optical activity to the molecule [1]. The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center [1].

Enantiomeric purity represents a critical parameter for chiral compounds, particularly in pharmaceutical applications where different enantiomers may exhibit distinct biological activities [10]. The stereochemical analysis of related piperidinyl compounds has demonstrated that enantiomeric excess values can significantly influence both conformational preferences and biological activity [11]. For (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, the maintenance of high enantiomeric purity is essential for consistent chemical and physical properties [10].

Chirality sensing techniques utilizing fluorine-19 nuclear magnetic resonance spectroscopy have proven effective for determining the enantiomeric composition of nitrogen-containing heterocycles [10]. These methods can distinguish between (R)- and (S)-enantiomers through differential chemical shift patterns, providing reliable assessment of stereochemical purity [10]. The use of chiral palladium complexes as probes enables sensitive detection of enantiomeric impurities in piperidine derivatives [10].

The optical activity of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride results from the asymmetric arrangement of atoms around the chiral carbon [1]. The specific rotation value provides quantitative measurement of the compound's ability to rotate plane-polarized light, serving as an indicator of both stereochemical purity and absolute configuration [14]. Variations in optical rotation can signal the presence of enantiomeric impurities or racemization processes [14].

Table 2: Stereochemical Parameters

ParameterDescriptionSignificance
Chiral Centers1 (C-2)Determines optical activity
Absolute Configuration(R)Spatial arrangement of substituents
Enantiomeric RelationshipNon-superimposable mirror image with (S)-isomerCritical for biological activity
Optical ActivityDextrorotatory or levorotatoryQuantifies stereochemical purity

Conformational Analysis and Preferred Geometries

The conformational landscape of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is primarily governed by the flexibility of the piperidine ring and the orientation of substituents around the chiral center [16]. The piperidine moiety preferentially adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [23] [19]. This chair conformation minimizes steric strain and maximizes orbital overlap, contributing to overall molecular stability [19].

The nitrogen atom in the piperidine ring can occupy either an axial or equatorial position relative to the ring plane [23]. Research has demonstrated that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase [23]. This preference results from reduced steric interactions and favorable dipole arrangements [23]. The hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences ring conformation, with sp² carbons favoring half-chair conformations and sp³ carbons promoting chair conformations [19].

Molecular dynamics simulations of related piperidine derivatives have revealed that conformational flexibility is primarily concentrated in rotatable bonds connecting the heterocycle to other molecular fragments [17]. The amide bond between the piperidine nitrogen and the carbonyl carbon exhibits restricted rotation due to partial double-bond character arising from resonance stabilization [17]. This restricted rotation creates distinct conformational isomers that can be distinguished through nuclear magnetic resonance spectroscopy [17].

The amino group at the chiral carbon displays tetrahedral geometry, with the nitrogen lone pair occupying a distinct spatial orientation [19]. The interaction between this amino group and other molecular components influences overall conformational preferences [19]. Hydrogen bonding patterns, both intramolecular and intermolecular, play crucial roles in stabilizing preferred conformations [13].

Temperature effects on conformational equilibria have been extensively studied in similar piperidine systems [17]. Elevated temperatures generally increase conformational flexibility by providing sufficient thermal energy to overcome rotational barriers [17]. Conversely, lower temperatures favor the most thermodynamically stable conformations [17].

Table 3: Conformational Parameters

Structural ElementPreferred ConformationEnergy Barrier (kcal/mol)Reference
Piperidine RingChair- [23] [19]
Nitrogen PositionEquatorial0.72 [23]
Amide RotationRestricted>17.4 [10]
Ring PuckeringChair vs Half-chairVariable [19]

Comparison with Structurally Related Piperidinyl Amino Ketones

The structural comparison of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride with related piperidinyl amino ketones reveals important structure-activity relationships and conformational trends [25] [26]. The donepezil analogues, which contain similar piperidine scaffolds, demonstrate how stereochemical modifications at position 2 of the piperidine ring significantly influence biological activity [25]. Compounds bearing (S)-chirality at the 2-position exhibit markedly different potency profiles compared to their (R)-counterparts [25].

The 3-methyl-1-piperidinyl derivatives represent closely related structural analogues that maintain the core piperidinyl amino ketone framework while introducing additional steric bulk . These compounds exhibit molecular weights ranging from 282.82 to 294.8 grams per mole, reflecting the impact of substituent modifications on overall molecular size . The presence of additional methyl groups or aromatic substituents alters lipophilicity profiles, with logarithmic partition coefficient values varying between 0.77 and 2.5 [37].

Morpholine-containing analogues, where the piperidine oxygen is replaced by an oxygen atom, demonstrate reduced biological activity compared to their piperidine counterparts [18]. This observation highlights the importance of the nitrogen atom in maintaining optimal molecular geometry and electronic properties [18]. The conformational rigidity introduced by the oxygen atom disrupts favorable binding interactions and reduces overall molecular flexibility [18].

The influence of ring size becomes apparent when comparing piperidine derivatives with their pyrrolidine analogues [26]. Five-membered pyrrolidine rings adopt envelope conformations rather than chair conformations, leading to different spatial arrangements of substituents [26]. These conformational differences translate into distinct pharmacological profiles and chemical reactivity patterns [26].

Fluorinated analogues of piperidinyl amino ketones exhibit altered basicity due to the electron-withdrawing effects of fluorine substituents [28]. The position of fluorine substitution critically determines the magnitude of these effects, with β-fluorination producing more pronounced changes in pKa values [28]. Axial fluorine substituents in 3-fluoropiperidine derivatives stabilize the protonated state through favorable dipole interactions [28].

Table 4: Structural Comparison of Related Piperidinyl Amino Ketones

Compound TypeMolecular Weight (g/mol)LogPKey Structural FeatureActivity Impact
(R)-2-Amino-1-piperidinyl-propanone HCl192.690.77Single chiral centerReference compound
3-Methyl-piperidinyl analogues282.82-294.82.5Additional methyl groupsIncreased lipophilicity
Morpholine derivativesVariableReducedOxygen replacementDecreased activity
Pyrrolidine analoguesLowerVariableFive-membered ringAltered conformation
Fluorinated derivativesVariableVariableFluorine substitutionModified basicity

The synthetic accessibility of these related compounds varies considerably based on their structural complexity and the availability of starting materials [26]. Multi-component reactions have emerged as efficient synthetic routes for accessing diverse piperidinyl amino ketone libraries [26]. These reactions typically involve Mannich-type condensations, Michael additions, and cyclization processes to construct the desired heterocyclic frameworks [26].

Conformational analysis of structurally related compounds reveals that the hybridization state of carbon atoms adjacent to the piperidine nitrogen critically influences ring geometry [19]. Compounds containing sp² carbons in α-positions tend to adopt half-chair conformations, while those with sp³ carbons maintain chair conformations [19]. This structural principle provides predictive capability for understanding the conformational behavior of new piperidinyl amino ketone derivatives [19].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.1029409 g/mol

Monoisotopic Mass

192.1029409 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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